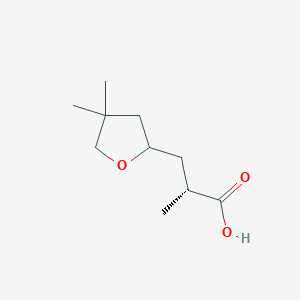
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid, also known as DMMPA, is a chiral intermediate used in the synthesis of various pharmaceuticals and biologically active compounds. This acid is a white crystalline solid with a molecular weight of 172.23 g/mol and a melting point of 91-93°C. The synthesis of DMMPA involves several steps, and various methods have been developed to produce this compound.
作用机制
The mechanism of action of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is not well understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antiviral, anticancer, and antibacterial activity. This compound has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. This compound has also been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, this compound has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
The use of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid as a chiral intermediate has several advantages, including the ability to produce enantiomerically pure compounds and the versatility of the compound in various synthetic routes. However, this compound is a relatively expensive reagent, and the synthesis of this compound can be challenging and time-consuming. Additionally, this compound is a highly reactive compound and must be handled with care in the laboratory.
未来方向
There are several future directions for the use of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid in scientific research. One area of interest is the development of new synthetic routes and methods for the production of this compound. Additionally, the use of this compound in the synthesis of new chiral ligands and catalysts for asymmetric synthesis is an area of active research. Finally, the investigation of the mechanism of action of this compound and its potential therapeutic applications in various diseases is an area of ongoing research.
合成方法
The synthesis of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid involves the reaction of 2-methyl-3-oxopentanoic acid with 4,4-dimethyloxolane-2-methanol. Several methods have been developed to produce this compound, including the use of different solvents, catalysts, and reaction conditions. One of the most commonly used methods involves the use of a Lewis acid catalyst, such as zinc chloride or boron trifluoride, in a solvent such as toluene or dichloromethane. The reaction is carried out at a temperature of 60-80°C for several hours, and the product is isolated by filtration and recrystallization.
科学研究应用
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been used as a chiral building block in the synthesis of various biologically active compounds, such as antiviral agents, anticancer drugs, and antibiotics. This compound has also been used as a starting material for the synthesis of chiral ligands and catalysts used in asymmetric synthesis. The use of this compound as a chiral intermediate has allowed for the production of enantiomerically pure compounds, which are often more effective and have fewer side effects than their racemic counterparts.
属性
IUPAC Name |
(2R)-3-(4,4-dimethyloxolan-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)4-8-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAGPZYGJWXPD-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2732913.png)
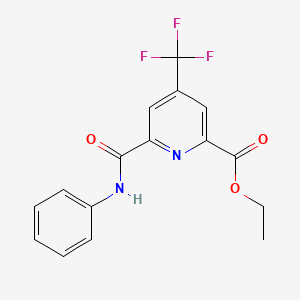


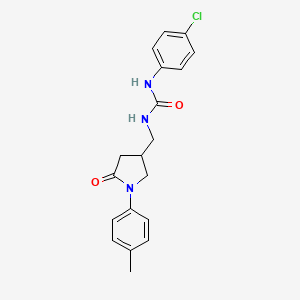
![N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)


![(5Z)-3-[4-(diethylamino)phenyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2732926.png)
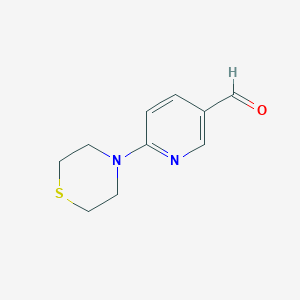
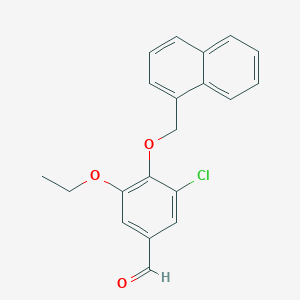
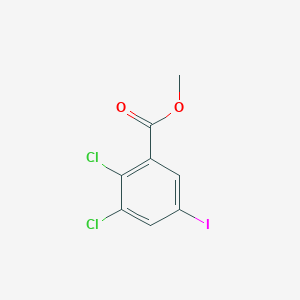
![4-[benzyl(methyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2732933.png)
